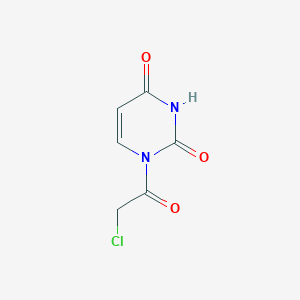
1-(2-Chloroacetyl)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroacetyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with a chloroacetyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroacetyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of pyrimidine-2,4(1H,3H)-dione with chloroacetyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at temperatures ranging from 0 to 25°C, followed by refluxing .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling chloroacetyl chloride.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Chloroacetyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Formation of amides or thioethers.
Oxidation and Reduction: Specific products depend on the reagents and conditions used.
Applications De Recherche Scientifique
1-(2-Chloroacetyl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It serves as a building block for molecules that can interact with biological targets.
Mécanisme D'action
The mechanism of action of 1-(2-Chloroacetyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with nucleophiles due to the presence of the chloroacetyl group. This interaction can lead to the formation of covalent bonds with biological molecules, potentially affecting their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 1-(Chloroacetyl)pyrrolidine
- 6-methyl-1-(thiethan-3-yl)pyrimidine-2,4(1H,3H)-dione
Comparison: 1-(2-Chloroacetyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and interactions. Compared to similar compounds, it may offer distinct advantages in terms of stability and reactivity, making it suitable for specific applications in medicinal chemistry and material science .
Propriétés
Numéro CAS |
89581-68-0 |
|---|---|
Formule moléculaire |
C6H5ClN2O3 |
Poids moléculaire |
188.57 g/mol |
Nom IUPAC |
1-(2-chloroacetyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H5ClN2O3/c7-3-5(11)9-2-1-4(10)8-6(9)12/h1-2H,3H2,(H,8,10,12) |
Clé InChI |
OOKLPYPAWMWHQR-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C(=O)NC1=O)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


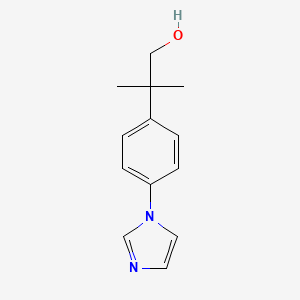
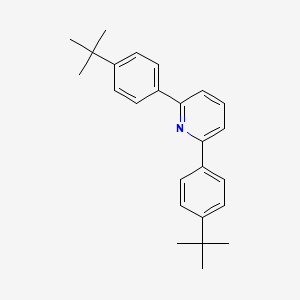

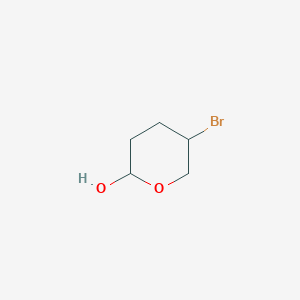
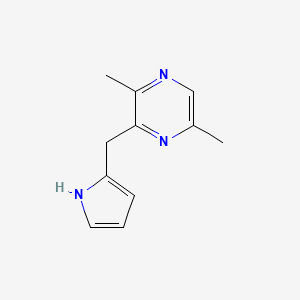
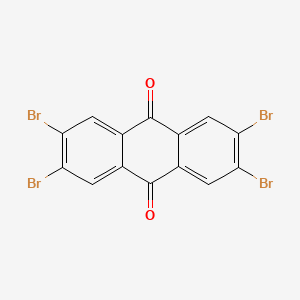
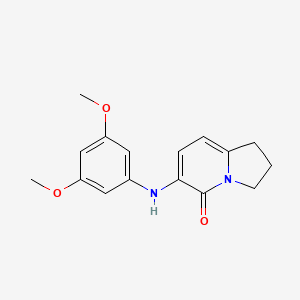

![Thieno[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B13115106.png)
![6-Methylimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13115112.png)
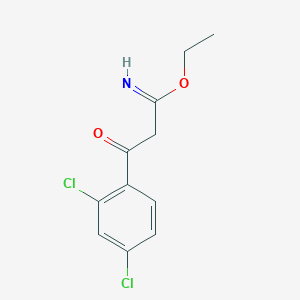
![[1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-one, 3-(4-chlorophenyl)-2-methyl-](/img/structure/B13115120.png)
![2-[4,7-Bis(carboxymethyl)-1,4,7-triazecan-1-yl]acetic acid;dihydrochloride](/img/structure/B13115122.png)
![3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium](/img/structure/B13115130.png)
